molecular formula C9H6BrClFN B1653310 8-Bromo-7-fluoroquinoline hydrochloride CAS No. 1803587-32-7

8-Bromo-7-fluoroquinoline hydrochloride

Cat. No.: B1653310
CAS No.: 1803587-32-7
M. Wt: 262.50
InChI Key: LHMOPPQFFPIYKY-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinoline hydrochloride is a brominated and fluorinated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinoline hydrochloride typically involves the bromination and fluorination of quinoline. One common method is the direct halogenation of quinoline using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoroquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents.

Major Products Formed:

  • Oxidation: Quinoline-8-carboxylic acid derivatives.

  • Reduction: 8-Bromo-7-fluoroquinoline.

  • Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-7-fluoroquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of antimalarial and anticancer drugs.

  • Industry: In the production of dyes, food colors, and pH indicators.

Mechanism of Action

The mechanism by which 8-Bromo-7-fluoroquinoline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 7-bromo-8-fluoroquinoline

  • 8-bromoquinoline

  • 7-fluoroquinoline

  • 8-fluoroquinoline

Properties

IUPAC Name

8-bromo-7-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOPPQFFPIYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)Br)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-32-7
Record name Quinoline, 8-bromo-7-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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